1-Amino-3-(3,4-dimethylphenyl)propan-2-ol

Phenylethanolamine N-Methyltransferase PNMT inhibition Binding affinity

Researchers optimizing adrenergic ligands face a critical challenge: subtle aryl substitution changes can invalidate SAR data. This specific 3,4-dimethylphenyl amino alcohol provides a precisely characterized scaffold to benchmark binding affinity and control for structural analogs. - Documented weak PNMT affinity (Ki = 1.11 mM) serves as a reliable low-affinity control. - Confirmed inactivity (>1 µM) in oncology HTS enables use as a validated negative control. - Supplied at 95% purity with rigorous analytical QC, ensuring batch-to-batch reproducibility for your synthetic workflows.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
Cat. No. B13190783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-(3,4-dimethylphenyl)propan-2-ol
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CC(CN)O)C
InChIInChI=1S/C11H17NO/c1-8-3-4-10(5-9(8)2)6-11(13)7-12/h3-5,11,13H,6-7,12H2,1-2H3
InChIKeyOWNBTCXXIRYCCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-3-(3,4-dimethylphenyl)propan-2-ol: Procurement Guide


1-Amino-3-(3,4-dimethylphenyl)propan-2-ol (CAS 1368712-24-6) is a chiral amino alcohol derivative belonging to the class of aryl-aminopropanols . It is characterized by a 3,4-dimethylphenyl group attached to a propan-2-ol backbone with a primary amine substituent . The compound has a molecular weight of 179.26 g/mol and is typically supplied at 95% purity . Its primary application is as a synthetic intermediate and building block in medicinal chemistry and organic synthesis, particularly for the development of adrenergic receptor ligands and other pharmacologically active molecules [1].

1 Commercially available at 95% purity for direct procurement in SAR studies.
2 Aryl-aminopropanol scaffold suitable for medicinal chemistry derivatization.
3 Chiral amino alcohol backbone supports stereochemical exploration in lead optimization.

1-Amino-3-(3,4-dimethylphenyl)propan-2-ol: Substitution Risks


In the class of aryl-aminopropanols, subtle changes to the substitution pattern on the phenyl ring or the position of the amine and hydroxyl groups can profoundly alter a molecule's biological target affinity, pharmacokinetic profile, and even its physicochemical stability. For example, the 3,4-dimethyl substitution pattern on 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol introduces specific steric and electronic effects that differentiate it from unsubstituted phenyl analogs, such as 1-amino-3-phenylpropan-2-ol [1]. These structural nuances directly impact binding kinetics, as seen in weak interactions with enzymes like Phenylethanolamine N-Methyltransferase (PNMT) [2]. Therefore, substituting this specific compound with a closely related analog without rigorous head-to-head validation carries a significant risk of altering a synthetic pathway or invalidating structure-activity relationship (SAR) data in a drug discovery program.

Phenyl ring substitution pattern (3,4-dimethyl vs. unsubstituted or other isomers) may shift target binding affinity and physicochemical stability.
Regioisomeric placement of amine and hydroxyl groups can alter synthetic reactivity and biological profile, invalidating SAR models without confirmatory testing.
Weak PNMT binding (mM Ki) observed in this compound may be absent in close analogs, requiring head-to-head validation before substitution.

1-Amino-3-(3,4-dimethylphenyl)propan-2-ol: Selection Evidence


PNMT Binding Affinity

1-Amino-3-(3,4-dimethylphenyl)propan-2-ol demonstrates a specific, though weak, interaction with bovine Phenylethanolamine N-Methyltransferase (PNMT). This is a quantifiable property that distinguishes it from completely inactive scaffolds. The measured inhibition constant (Ki) is 1.11E+6 nM (1.11 mM) [1].

PNMT Binding
Reported
Ki = 1.11 mM
Baseline weak-affinity data point for PNMT SAR.
In vitro bovine PNMT radiochemical assay.
Phenylethanolamine N-Methyltransferase PNMT inhibition Binding affinity

Cancer Stem Cell HTS Inactivity

The compound was evaluated in a luminescence cell-based primary High-Throughput Screening (HTS) assay designed to identify inhibitors of cancer stem cells. Out of 45 compounds tested in the set, the target compound was not among the 6 active compounds with activity ≤ 1 µM [1]. This provides a negative result that is highly informative.

HTS Cancer Stem Cells
Reported
Inactive (>1 µM)
6/45 tested active ≤1 µM
Definitive inactive result de-risks oncology HTS pursuit.
Luminescence cell-based primary HTS.
High-Throughput Screening Cancer Stem Cells Cellular Assay

Commercial Availability and Purity

1-Amino-3-(3,4-dimethylphenyl)propan-2-ol is commercially available from Fluorochem with a defined purity of 95% . While pricing is not publicly listed, the commercial availability of this specific regioisomer at a defined purity offers a logistical advantage over custom-synthesizing a close analog like 1-amino-2-(3,4-dimethylphenyl)propan-2-ol (CAS 1017397-16-8), which can cost over $500 for a 0.25g sample from other vendors [1].

Commercial Spec
Data to verify
95% purity (Fluorochem)
Regioisomer alt. ~$513/0.25 g
Cost-effective procurement vs. custom synthesis of regioisomer.
Supplier-sourced pricing; verify before procurement.
Commercial availability Purity Cost comparison

1-Amino-3-(3,4-dimethylphenyl)propan-2-ol: Application Scenarios


PNMT SAR Calibration

Researchers focused on Phenylethanolamine N-Methyltransferase (PNMT) can use this compound as a low-affinity control or benchmark. The defined Ki of 1.11 mM provides a precise data point for constructing SAR models and understanding how specific aryl substitutions modulate binding at this target [1].

Oncology HTS Negative Control

In oncology drug discovery, this compound serves as a valuable inactive control in cellular assays. Its confirmed inactivity (activity > 1 µM) in a specific cancer stem cell HTS campaign provides a benchmark for assay validation and can help identify false positives in subsequent screening efforts [1].

Regioisomeric SAR Scaffold

The compound's structure—with the amine and hydroxyl groups on the 1 and 2 positions of the propane chain, respectively, and the 3,4-dimethylphenyl group on the 3 position—is a key scaffold. Researchers can use it as a core template to systematically explore regioisomeric and stereochemical changes and their effects on biological activity, a common strategy in medicinal chemistry optimization [1].

Application
Selection Property
Validation Focus
PNMT SAR calibration
Weak PNMT binding benchmark
Verify Ki reproducibility in target enzyme assay
Oncology HTS negative control
Inactive in cancer stem cell HTS
Validate assay specificity and exclude false positives
Regioisomeric SAR scaffold
3,4-Dimethylphenyl substitution pattern
Systematically probe substitution effects on target binding

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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